molecular formula C11H11NO3 B2983744 Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate CAS No. 105404-33-9

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

Cat. No. B2983744
CAS RN: 105404-33-9
M. Wt: 205.213
InChI Key: JDKYMNFPRFYLKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate” is a chemical compound with the molecular formula C11H11NO3 . It is a derivative of tetrahydroquinoline .


Synthesis Analysis

A new simple one-pot two-step protocol for the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate from 2-(2-(benzylamino)benzylidene)malonate under the action of BF3·Et2O was developed . The reaction proceeds through the formation of a stable iminium intermediate containing a difluoroboryl bridge in the dicarbonyl fragment of the molecule .


Molecular Structure Analysis

The molecular structure of “Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate” is represented by the linear formula C11H11NO3 .


Chemical Reactions Analysis

The synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate involves a [1,5]-hydride shift triggered N-Dealkylative Cyclization . This cascade reaction involves the activation of an inert C–H bond and results in the formation of various heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate” include a molecular weight of 205.21 . It is a solid at room temperature . The boiling point is 402.4±45.0C at 760 mmHg .

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate has been a subject of research in the synthesis of complex chemical structures. Rudenko et al. (2012) explored the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, including structural analysis through X-ray structural analysis (Rudenko et al., 2012).

Methodologies in Organic Synthesis

Kobayashi et al. (2003) discovered a magnesium amide-induced sequential conjugate addition/Claisen-type condensation process, providing a pathway to access 4-hydroxy-1,2-dihydroquinoline-3-carboxylate derivatives and 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates, demonstrating the compound's versatility in organic synthesis (Kobayashi et al., 2003).

Application in Antibacterial Agents

In the field of pharmacology, specifically in the development of antibacterial agents, Balaji et al. (2013) reported the synthesis of 2-chloroquinolin-4-pyrimidine carboxylate derivatives via an ultrasound-promoted reaction, highlighting the potential of this compound in creating new antibacterial agents (Balaji et al., 2013).

Potential in Cancer Research

Gaber et al. (2021) conducted research aiming to synthesize new derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid and evaluate their anticancer effects against the breast cancer MCF-7 cell line, demonstrating the compound's relevance in cancer research (Gaber et al., 2021).

Exploration in Neurological Research

Niwa et al. (1987) identified 1,2,3,4-Tetrahydroisoquinoline (TIQ) and 2-methyl-1,2,3,4-tetrahydroquinoline in the human brain, both parkinsonian and normal, suggesting a potential role in neurological research, particularly related to Parkinson's disease (Niwa et al., 1987).

Safety and Hazards

“Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate” may cause serious eye irritation, respiratory irritation, and skin irritation. It is harmful if swallowed .

properties

IUPAC Name

methyl 2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(14)8-6-7-4-2-3-5-9(7)12-10(8)13/h2-5,8H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKYMNFPRFYLKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

Synthesis routes and methods

Procedure details

Sodium borohydride (1.10 g) was added to the mixed solution of dimethyl 2-[(2-nitrophenyl)methylidene]malonate (15.2 g) in ethyl acetate (50 ml) and methanol (200 ml) at 0° C. The reaction mixture was stirred at 0° C. for 20 minutes. Water was added to the mixture, which was extracted with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution, then dried and concentrated. 5% Palladium-carbon (6.26 g) was added to the mixed solution of the residue in THF (100 ml) and methanol (100 ml), and catalytic hydrogenation was conducted at room temperature under atmospheric pressure for 3 days. The catalyst was removed by filtration, and the filtrate was concentrated. The obtained crude crystals were washed with a mixed solution of ethyl acetate/hexane=1/4 to give the entitled compound (9.487 g).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.